Carmoxirole

概述

描述

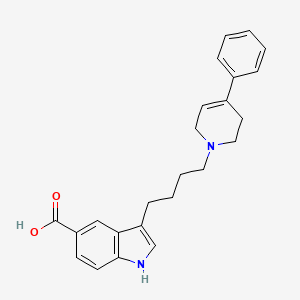

卡莫昔罗是一种选择性多巴胺D2受体激动剂。 它是一种吲哚羧酸,在3位带有额外的4-(4-苯基-1,2,3,6-四氢吡啶-1-基)丁基取代基 。 卡莫昔罗主要因其在心血管疾病(特别是心力衰竭和高血压的治疗)中的潜在治疗应用而被研究 .

准备方法

合成路线和反应条件

反应条件通常涉及使用有机溶剂和催化剂来促进所需产物的形成 .

工业生产方法

卡莫昔罗的工业生产可能涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该过程可能包括结晶、纯化和质量控制等步骤,以满足药品标准 .

化学反应分析

反应类型

卡莫昔罗会发生多种化学反应,包括:

氧化: 卡莫昔罗可以在特定条件下被氧化,形成氧化衍生物。

还原: 还原反应可用于修饰卡莫昔罗中存在的官能团。

常用试剂和条件

卡莫昔罗反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 反应条件可能会根据所需的产物和正在进行的特定反应而有所不同 .

主要形成的产物

卡莫昔罗反应形成的主要产物包括具有修饰官能团的各种衍生物。 这些衍生物可能具有不同的药理特性和潜在的治疗应用 .

科学研究应用

Cardiovascular Applications

Carmoxirole has been studied for its potential benefits in managing heart failure. A notable study evaluated the effects of this compound on neurohormonal activation and hemodynamics in patients with heart failure. The findings indicated that this compound administration led to significant reductions in circulating norepinephrine, vasopressin, and atrial natriuretic peptide (ANP), alongside improvements in cardiac index and reductions in systemic vascular resistance and arterial pressure .

Key Findings:

- Dosage: 0.25-1.00 mg administered over two days.

- Effects on Neurohormones:

- Norepinephrine: Decreased by 40%

- Vasopressin: Decreased by 19%

- ANP: Decreased by 25%

- Hemodynamic Improvements:

- Cardiac index improved by 20%.

- Mean pulmonary artery pressure decreased by 21%.

Endocrine Applications

This compound's role in modulating prolactin release has been explored through animal studies. In a dual-cannulated ovariectomized rat model, this compound inhibited oestradiol-induced prolactin release, demonstrating similar efficacy to other dopamine agonists like bromocriptine. Interestingly, it also induced a transient oestradiol-independent prolactin release . This suggests potential applications in treating conditions associated with hyperprolactinemia without central side effects.

Study Highlights:

- Model: Ovariectomized rats.

- Dosage: 15 mg/kg.

- Prolactin Release:

- Inhibition of oestradiol-induced release.

- Induction of transient prolactin release independent of oestradiol.

Respiratory Applications

Research has indicated that this compound can enhance ventilatory responses in hypothyroid conditions. In a study involving golden Syrian hamsters, this compound administration improved ventilation during hypoxic exposure specifically in hypothyroid subjects . This suggests its potential utility in respiratory therapies, particularly for patients with compromised thyroid function.

Experimental Results:

- Doses Tested: 0.2 mg/kg and 0.4 mg/kg.

- Ventilation Effects: Increased tidal volume and frequency in hypothyroid hamsters.

- Significance: Enhanced hypoxic responsiveness was observed at the lower dose.

Summary Data Table

作用机制

卡莫昔罗通过选择性结合多巴胺D2受体来发挥作用。这种结合调节诸如去甲肾上腺素等神经递质的释放,并影响交感神经的激活。 多巴胺D2受体的激活会导致各种生理效应,包括心血管系统前负荷和后负荷的降低 。 卡莫昔罗作用机制中涉及的分子靶点和途径包括多巴胺受体和肾素-血管紧张素系统 .

相似化合物的比较

类似化合物

阿朴吗啡: 另一种具有类似药理特性的多巴胺受体激动剂。

溴隐亭: 一种用于治疗帕金森病和其他疾病的多巴胺激动剂。

卡麦角林: 一种用于治疗高泌乳素血症和其他疾病的多巴胺受体激动剂.

卡莫昔罗的独特性

卡莫昔罗在其对周围多巴胺D2受体的选择性作用方面是独一无二的,这使其区别于可能对中枢神经系统产生影响的其他多巴胺激动剂。 这种选择性使卡莫昔罗在心血管疾病的治疗中特别有价值,因为它可以调节交感神经的激活,而不会对中枢神经系统产生明显的影响 .

生物活性

Carmoxirole, also known as EMD 45609, is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of hypertension and neuropharmacology. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its receptor affinities, physiological effects, and relevant case studies.

This compound exhibits a complex pharmacological profile characterized by its interaction with several neurotransmitter receptors:

- Dopamine Receptors : this compound shows a high affinity for dopamine D2 receptors but has negligible binding to D1 receptors. In vitro studies indicate that it acts as a partial agonist at D2 receptors, which is significant for its antihypertensive effects. However, its central dopaminergic activity is weak, as demonstrated by minimal changes in striatal L-DOPA accumulation in vivo even at high doses (up to 100 mg/kg) .

- Serotonin Receptors : The compound also exhibits notable affinity for 5-HT1A receptors, suggesting potential implications in mood regulation and anxiety disorders .

- Adrenergic Receptors : this compound has low affinity for alpha-1 and alpha-2 adrenergic receptors, which aligns with its profile of not significantly affecting hypothalamic L-DOPA accumulation .

Physiological Effects

This compound's biological activity extends to various physiological effects:

- Antihypertensive Activity : In animal models, this compound demonstrated significant depressor activity. Its mechanism appears to involve inhibition of noradrenaline release from peripheral sympathetic nerves, mediated through its action on D2 receptors .

- Ventilatory Response : In studies involving hypothyroid hamsters, this compound administration resulted in increased ventilation rates. This effect was attributed to enhanced frequency and tidal volume during hypoxic conditions, indicating its potential role in respiratory modulation .

Case Studies and Research Findings

Several studies have explored the implications of this compound in clinical and experimental settings:

Case Study: Ventilatory Effects in Hypothyroid Hamsters

A study evaluated the effects of this compound on ventilation control in hypothyroid male golden Syrian hamsters. The results indicated that:

- This compound significantly increased ventilation in hypothyroid hamsters compared to vehicle treatment (P<0.01).

- The increase was due to both an elevated frequency of breathing and an increase in tidal volume at specific doses .

Summary of Key Research Findings

The following table summarizes critical findings from various studies on this compound's biological activity:

属性

IUPAC Name |

3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O2/c27-24(28)20-9-10-23-22(16-20)21(17-25-23)8-4-5-13-26-14-11-19(12-15-26)18-6-2-1-3-7-18/h1-3,6-7,9-11,16-17,25H,4-5,8,12-15H2,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSOIHMEOKEZJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=C3C=C(C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0043892 | |

| Record name | Carmoxirole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98323-83-2 | |

| Record name | Carmoxirole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98323-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carmoxirole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098323832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carmoxirole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARMOXIROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRP4P457ZA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Carmoxirole exerts its antihypertensive effect primarily by acting as a dopamine D2 receptor agonist. [, , ] This action inhibits the release of norepinephrine from sympathetic nerve endings, leading to a reduction in blood pressure. [] Notably, this release inhibition appears most prominent at low rates of sympathetic nerve discharge. []

ANone: Research suggests that this compound exhibits limited penetration of the blood-brain barrier. [] This characteristic contributes to its profile as a peripherally restricted dopamine agonist.

ANone: In vitro and ex vivo studies demonstrate that this compound inhibits platelet aggregation induced by both adrenaline and 5-hydroxytryptamine. [, ] This suggests that this compound may possess antithrombotic properties.

ANone: Yes, studies in a dual-cannulated ovariectomized rat model showed that this compound inhibited oestradiol-induced prolactin release. [] This effect is similar to that observed with centrally acting dopamine agonists like bromocriptine, suggesting potential applications in managing hyperprolactinemia.

ANone: this compound is primarily metabolized in the liver, mainly to an ester-type glucuronide. [] Both the unchanged drug and its glucuronide metabolite are primarily excreted via the kidneys. []

ANone: The plasma half-life of this compound is approximately 5.5 hours. [] This relatively short half-life necessitates multiple daily doses for sustained therapeutic effect.

ANone: Studies in normal volunteers found no significant effect of this compound on intracellular concentrations of Na+, K+, Mg2+, and Ca2+ or on transmembrane fluxes of Na+ and K+ in erythrocytes and platelets. []

ANone: Studies in both animals and humans have yielded conflicting results regarding this compound's impact on plasma catecholamine levels. [, ] Further research is needed to clarify its effects on circulating catecholamines.

ANone: Yes, preliminary research suggests that this compound may have beneficial effects in heart failure. [, ] It appears to acutely reduce neurohormonal activation and improve cardiac function in patients with moderate to severe heart failure. []

ANone: this compound, through its action on dopamine D2 receptors in the kidney, has been shown to modulate noradrenaline release in human cortical kidney slices. [] Additionally, it influences both noradrenergic and purinergic neurotransmission in the rat isolated kidney. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。